molecular formula C19H19NO5S B12158180 methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12158180
M. Wt: 373.4 g/mol
InChI Key: SAJNKAHMFSPWJI-UHFFFAOYSA-N
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Description

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, an acetyloxy group, and a phenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This intermediate product is then subjected to further reactions to introduce the acetyloxy and phenylacetylamino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that likely possesses biological activities due to its structural components. Compounds with similar frameworks often exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by:

  • Functional Groups : The presence of acetyloxy and phenyl groups may enhance lipophilicity, thereby improving membrane permeability and bioavailability.
  • Cyclopentathiophene Core : This heterocyclic structure is known for its potential in medicinal chemistry, particularly in developing novel therapeutic agents.

2. Anticancer Activity

Research indicates that compounds containing thiophene derivatives often exhibit anticancer properties. For example:

  • Mechanism of Action : Many thiophene-based compounds are known to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic proteins.
  • Case Studies : A study on related thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential for further development in cancer therapeutics.

3. Antimicrobial Properties

Compounds with similar acetyloxy and phenylacetyl moieties have shown antimicrobial activity:

  • In vitro Studies : Several studies have reported that derivatives with these functional groups can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Examples : Acetylated phenolic compounds have been explored for their antibacterial properties against resistant strains of bacteria.

4. Anti-inflammatory Effects

Research has also indicated that certain thiophene derivatives possess anti-inflammatory properties:

  • Mechanisms : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2, leading to reduced inflammation.
  • Clinical Relevance : Anti-inflammatory agents derived from similar structures are being investigated for treating chronic inflammatory diseases.

Data Table

Activity TypeExample CompoundsMechanism of ActionReferences
AnticancerThiophene derivativesInduction of apoptosis ,
AntimicrobialAcetylated phenolic compoundsInhibition of cell wall synthesis ,
Anti-inflammatoryVarious thiophene derivativesInhibition of COX-2 ,

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-11(21)25-16(12-7-4-3-5-8-12)17(22)20-18-15(19(23)24-2)13-9-6-10-14(13)26-18/h3-5,7-8,16H,6,9-10H2,1-2H3,(H,20,22)

InChI Key

SAJNKAHMFSPWJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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